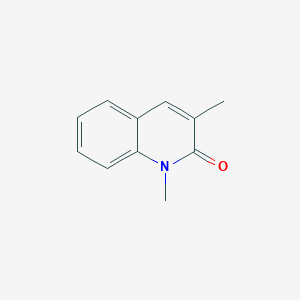![molecular formula C16H16BrF3N2O B2912927 2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide CAS No. 2418710-89-9](/img/structure/B2912927.png)
2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of bromine, cyano, cyclohexyl, and trifluoromethyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative and introduce the bromine and trifluoromethyl groups through electrophilic aromatic substitution reactions. The cyano and cyclohexyl groups can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-[cyano(cyclohexyl)methyl]-4-(trifluoromethyl)benzamide: Similar structure but with a different position of the trifluoromethyl group.
2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(difluoromethyl)benzamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(methyl)benzamide: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
The uniqueness of 2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Eigenschaften
IUPAC Name |
2-bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N2O/c17-13-7-6-11(16(18,19)20)8-12(13)15(23)22-14(9-21)10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVCCAZYCGJLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2912844.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]but-2-enamide](/img/structure/B2912846.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2912847.png)
![2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2912848.png)


![8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912854.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2912855.png)
![6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2912857.png)


![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2912863.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2912865.png)
